
5-(Azepan-4-yl)-3-isobutyl-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Azepan-4-yl)-3-isobutyl-1,2,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring fused with an azepane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Azepan-4-yl)-3-isobutyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of azepane derivatives with isobutyl-substituted nitrile oxides. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like acetonitrile at elevated temperatures.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and purity. This could involve the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
5-(Azepan-4-yl)-3-isobutyl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring, often facilitated by the presence of electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of oxadiazole N-oxides.
Reduction: Formation of reduced azepane derivatives.
Substitution: Formation of substituted oxadiazole derivatives.
科学研究应用
Chemistry
In chemistry, 5-(Azepan-4-yl)-3-isobutyl-1,2,4-oxadiazole is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.
Medicine
In medicine, derivatives of this compound are investigated for their potential as antimicrobial, anticancer, and anti-inflammatory agents. The compound’s structural features allow for the modulation of its biological activity through chemical modifications.
Industry
In the industrial sector, this compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
作用机制
The mechanism of action of 5-(Azepan-4-yl)-3-isobutyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. The oxadiazole ring can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The azepane ring provides additional binding sites, enhancing the compound’s affinity for its targets. Pathways involved may include inhibition of enzymes or modulation of receptor activity, depending on the specific application.
相似化合物的比较
Similar Compounds
- 5-(Azepan-4-yl)-3-methyl-1,2,4-oxadiazole
- 5-(Azepan-4-yl)-3-ethyl-1,2,4-oxadiazole
- 5-(Azepan-4-yl)-3-propyl-1,2,4-oxadiazole
Uniqueness
5-(Azepan-4-yl)-3-isobutyl-1,2,4-oxadiazole is unique due to its isobutyl substitution, which can influence its chemical reactivity and biological activity. The presence of the azepane ring also distinguishes it from other oxadiazole derivatives, providing additional structural complexity and potential for diverse applications.
属性
分子式 |
C12H21N3O |
|---|---|
分子量 |
223.31 g/mol |
IUPAC 名称 |
5-(azepan-4-yl)-3-(2-methylpropyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C12H21N3O/c1-9(2)8-11-14-12(16-15-11)10-4-3-6-13-7-5-10/h9-10,13H,3-8H2,1-2H3 |
InChI 键 |
QJEDNHXFDQTFBB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC1=NOC(=N1)C2CCCNCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



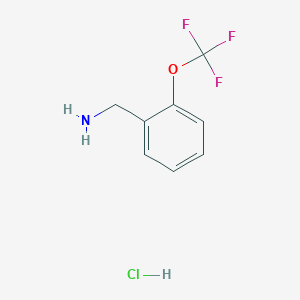
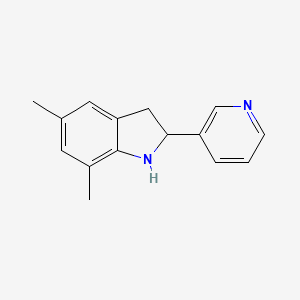

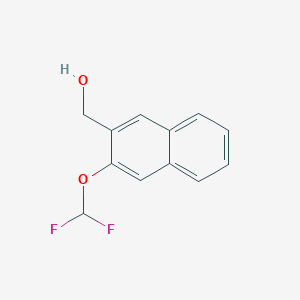
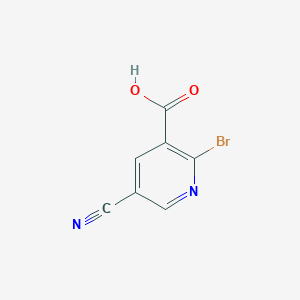
![4-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11880980.png)
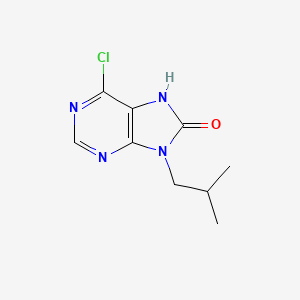
![[(Z)-(5-trimethylsilylfuran-2-yl)methylideneamino]urea](/img/structure/B11880987.png)



![Carbamic acid, N-ethyl-N-methyl-, 3-[(1S)-1-hydroxyethyl]phenyl ester](/img/structure/B11881003.png)

